molecular formula C5H10O B155206 (S)-2-methylbutanal CAS No. 1730-97-8

(S)-2-methylbutanal

Cat. No. B155206
CAS RN: 1730-97-8
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-YFKPBYRVSA-N
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Description

(S)-2-methylbutanal is a volatile organic compound that is commonly found in nature. It is also known as isovaleraldehyde and has a pungent odor similar to that of sweaty socks. This chemical compound is used in various industries such as food, fragrance, and pharmaceuticals due to its unique properties.

Scientific Research Applications

1. Ehrlich Pathway in Fermented Foods

(S)-2-methylbutanal is significant in the Ehrlich pathway, involved in the enzymatic conversion of amino acids in fermented foods. This pathway's analysis in fermented foods revealed nearly pure this compound in samples, indicating specific enzymatic processes (Matheis, Granvogl, & Schieberle, 2016).

2. Biosynthesis in Cheese

In cheese, this compound plays a key role in flavor development. It is formed through biosynthetic pathways involving lactic acid bacteria, highlighting the significance of microbial enzymes in cheese flavor (Afzal et al., 2017).

3. Metabolite Production in Microorganisms

Studies on Staphylococcus xylosus revealed the production of this compound as a metabolite during cultivation, shedding light on the metabolic pathways of microorganisms and their impact on flavor compounds (Beck, Hansen, & Lauritsen, 2002).

4. Role in Lung Cancer Cell Metabolism

Research has identified this compound in the volatile organic compounds released by lung cancer cells, suggesting its potential as a biomarker in cancer diagnosis (Sponring et al., 2009).

5. Asymmetric Hydroformylation in Organic Synthesis

This compound has been used in organic synthesis, specifically in solvent-free asymmetric hydroformylation of olefins, demonstrating its utility in producing optically active aldehydes (Shibahara, Nozaki, & Hiyama, 2003).

6. Air Treatment with Plasma and Photocatalysis

The compound has been studied in the context of air treatment, where plasma and photocatalysis were used for the removal of this compound, highlighting its relevance in environmental applications (Assadi et al., 2014).

7. Solubility and Volume Behavior in Gas Solutions

Investigations into the solubility and volume behavior of this compound in solutions with gases like hydrogen and carbon monoxide provide insights into its physicochemical properties, relevant for industrial applications (Aronovich et al., 1991).

properties

IUPAC Name

(2S)-2-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346324
Record name (S)-(+)-2-Methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1730-97-8
Record name (+)-2-Methylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-Methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Methylbutanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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